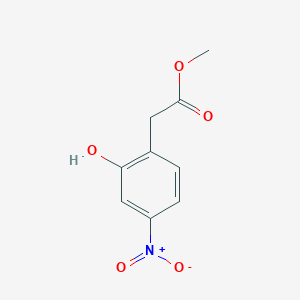![molecular formula C9H5F3N4O3 B13906447 5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine is an organic compound that features a nitro group, a trifluoromethyl group, and a pyrazolyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Aplicaciones Científicas De Investigación
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with unique electronic and chemical properties.
Mecanismo De Acción
The mechanism by which 5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine exerts its effects involves interactions with molecular targets and pathways. The nitro group and trifluoromethyl group contribute to the compound’s reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
5-nitro-3-(trifluoromethyl)pyridin-2-ol: Similar structure with a hydroxyl group instead of the pyrazolyl group.
2-chloro-5-nitro-3-(trifluoromethyl)pyridine: Contains a chlorine atom instead of the pyrazolyl group.
Uniqueness
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H5F3N4O3 |
|---|---|
Peso molecular |
274.16 g/mol |
Nombre IUPAC |
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine |
InChI |
InChI=1S/C9H5F3N4O3/c10-9(11,12)6-3-8(15-14-6)19-7-2-1-5(4-13-7)16(17)18/h1-4H,(H,14,15) |
Clave InChI |
UZOCPTOPVLVATD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])OC2=NNC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)








![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)



